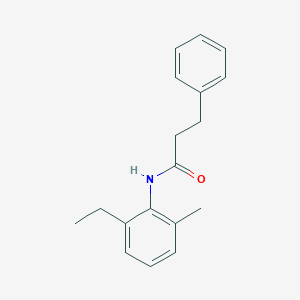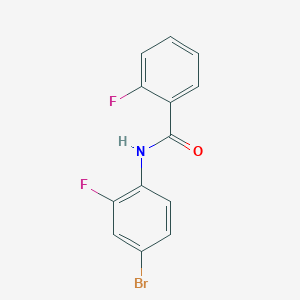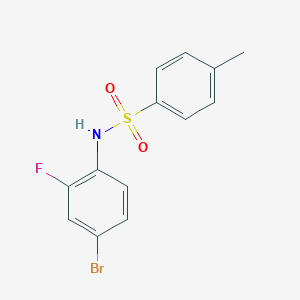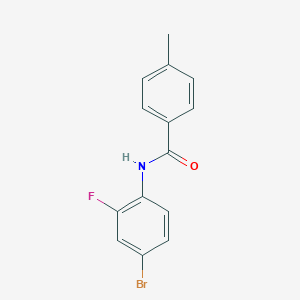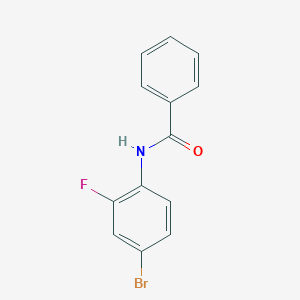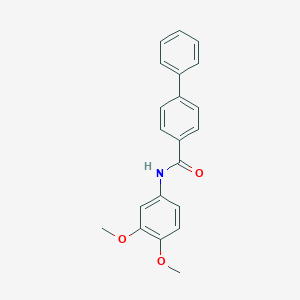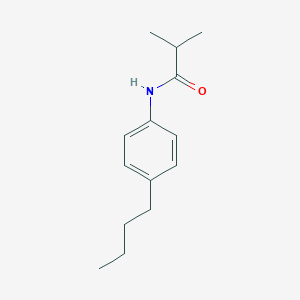
N-(4-butylphenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-phenylacetyl-4-butylaminopiperidine (NPP), and it belongs to the class of piperidine compounds.
作用機序
The mechanism of action of NPP is not fully understood. However, it is believed to interact with the mu-opioid receptors in the brain, which are responsible for the analgesic and anesthetic effects. NPP has also been found to affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which play a crucial role in addiction and pain management.
Biochemical and physiological effects:
NPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is associated with pleasure and reward. NPP has also been found to reduce the levels of stress hormones, such as cortisol, which may help in the management of chronic pain and addiction.
実験室実験の利点と制限
NPP has several advantages for lab experiments. It is a potent and selective mu-opioid receptor agonist, making it a useful tool for studying the mu-opioid receptor system. However, NPP has several limitations, including its relatively short half-life and the potential for tolerance and dependence.
将来の方向性
There are several future directions for the research on NPP. One potential direction is the development of new pain management drugs based on the structure of NPP. Another potential direction is the investigation of the potential use of NPP in the treatment of addiction to opioids and other drugs. Further research is also needed to fully understand the mechanism of action of NPP and its potential side effects.
Conclusion:
N-(4-butylphenyl)-2-methylpropanamide is a promising compound that has potential applications in various fields. Its analgesic and anesthetic properties make it a potential candidate for the development of new pain management drugs, while its potential use in the treatment of addiction to opioids and other drugs is also being investigated. Further research is needed to fully understand the mechanism of action of NPP and its potential side effects.
合成法
The synthesis of NPP involves the reaction of 4-butylphenylacetic acid with piperidine and thionyl chloride. The resulting product is then treated with methylamine to obtain NPP. The yield of NPP can be improved by using a solvent-free microwave-assisted synthesis method.
科学的研究の応用
NPP has been studied extensively for its potential applications in various fields. It has been found to possess analgesic and anesthetic properties, making it a potential candidate for the development of new pain management drugs. NPP has also been studied for its potential use in the treatment of addiction to opioids and other drugs. It has been found to reduce the withdrawal symptoms associated with opioid addiction and may help in the prevention of relapse.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
N-(4-butylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C14H21NO/c1-4-5-6-12-7-9-13(10-8-12)15-14(16)11(2)3/h7-11H,4-6H2,1-3H3,(H,15,16) |
InChIキー |
KFGGLIQIRXKWIW-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)C |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



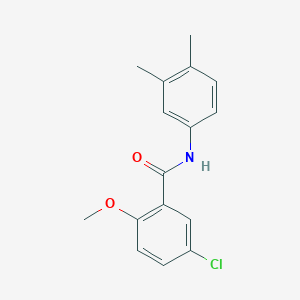
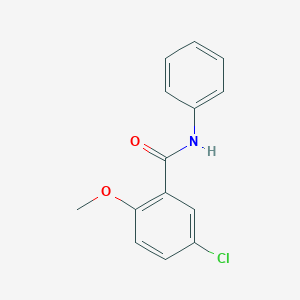
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)


